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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

The Rivulariapeptolide family, a class of cyclodepsipeptides isolated from cyanobacteria, has
emerged as a source of potent serine protease inhibitors.[1][2][3][4][5][6] This guide provides a
comparative analysis of their structure-activity relationships (SAR), presenting key experimental
data and methodologies for researchers in drug discovery and chemical biology.

Comparative Biological Activity of
Rivulariapeptolides

The inhibitory potency of isolated Rivulariapeptolides and related molassamides has been
evaluated against a panel of serine proteases, including chymotrypsin, elastase, and
proteinase K. The half-maximal inhibitory concentrations (IC50) reveal significant variations in
activity and selectivity based on structural modifications.
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Compound

Structure

Target Protease IC50 (nM)[3]

Rivulariapeptolide

1185 (1) (Structure not shown) Chymotrypsin 13.17
Elastase > 1000

Proteinase K 132.80

Rivulariapeptolide )

1155 (2) (Structure not shown) Chymotrypsin 215.30
Elastase 4.94

Proteinase K 10.43

Rivulariapeptolide )

1121 3) (Structure not shown) Chymotrypsin 27.89
Elastase > 1000

Proteinase K 109.10

Rivulariapeptolide 988 .

@ (Structure not shown) Chymotrypsin 33.11
Elastase > 1000

Proteinase K 148.60

Molassamide (5) (Structure not shown) Chymotrypsin 862.60
Elastase > 1000

Proteinase K 136.20

Molassamide B (6) (Structure not shown) Chymotrypsin 24.65
Elastase > 1000

Proteinase K 5.42

Key Structure-Activity Relationship Insights
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Analysis of the comparative data reveals critical structural features influencing the inhibitory
activity of the Rivulariapeptolide family:

e Amino Acid Variation at R2 and R3 Positions: The structural diversity and, consequently, the
varied biological activity of Rivulariapeptolides are significantly influenced by the amino acid
residues at the R2 and R3 positions. For instance, the substitution of leucine for a-
aminobutyric acid (Abu) at R2 and phenylalanine for leucine at R3 distinguishes
Rivulariapeptolide 1185 (1) from Rivulariapeptolide 1121 (3), leading to altered inhibitory
profiles.[3]

e Impact of Halogenation: A striking 35-fold increase in potency against chymotrypsin was
observed for Molassamide B (6) compared to Molassamide (5).[3] This enhancement is
attributed to a single ortho-bromination on the N-methyltyrosine moiety, highlighting the
significant role of halogenation in modulating activity.[3]

o Selective Inhibition: Rivulariapeptolide 1155 (2) demonstrates potent and selective inhibition
of elastase, with an IC50 value of 4.94 nM.[3][6] In contrast, Molassamide B (6) is a highly
potent inhibitor of proteinase K, with an IC50 of 5.42 nM, making it the most potent inhibitor
known for this enzyme to date.[3][6]

Experimental Methodologies

The discovery and characterization of the Rivulariapeptolide family were facilitated by a novel
"native metabolomics" approach.[1][2][3][4][6] This technique integrates non-targeted liquid
chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to
detect protein-ligand interactions directly from complex mixtures.[1][3]

Native Metabolomics Workflow for Inhibitor Screening
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Native Metabolomics Workflow for Protease Inhibitor Discovery
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Caption: Workflow for the discovery of Rivulariapeptolides using native metabolomics.
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Serine Protease Inhibition Assay Protocol

The inhibitory activity of the purified compounds was assessed using a fluorescence-based
substrate competition assay.

Enzyme and Substrate Preparation: The target serine protease (e.g., chymotrypsin) and a
fluorogenic substrate are prepared in an appropriate buffer.

e Pre-incubation: The purified Rivulariapeptolide analogs are pre-incubated with the protease
for 40 minutes to allow for binding.[1][3][7]

o Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic
substrate.

» Fluorescence Monitoring: The increase in fluorescence, corresponding to substrate
cleavage, is monitored over time using a plate reader.

e |C50 Determination: The concentration of the inhibitor that causes 50% inhibition of the
enzyme activity (IC50) is calculated from the dose-response curves.

The assay conditions were designed to mimic the native mass spectrometry setup, with
experiments conducted in 10 mM ammonium acetate at pH 4.5.[3] Chymotrypsin was found to
retain significant activity under these conditions.[3]

Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action for the Rivulariapeptolide family is the direct inhibition of
serine proteases. These enzymes play crucial roles in various physiological and pathological
processes, making them attractive therapeutic targets for a range of diseases, including viral
infections, cancer, and hypertension.[3][6]
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Caption: Inhibition of serine protease activity by Rivulariapeptolides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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